Optimization of Drug Delivery: Future research should focus on developing more efficient and patient-friendly drug delivery systems for tazarotene [, , , , , ]. This includes exploring novel nanocarriers, optimizing existing formulations, and investigating targeted delivery approaches to enhance efficacy and minimize potential irritation.
Expanding Therapeutic Applications: Given its diverse pharmacological properties, investigating the potential of tazarotene for other dermatological and non-dermatological conditions, such as other inflammatory skin diseases, wound healing, and even cancer, is warranted [, , , ].
Personalized Therapy: Research into personalized tazarotene therapy based on individual patient characteristics, such as genetic variations in retinoid receptor expression and skin sensitivity, could lead to more targeted and effective treatment strategies [].
Combination Therapies: Further exploration of combination therapies involving tazarotene and other therapeutic agents could potentially enhance efficacy and address multiple aspects of complex dermatological conditions [, , ].
Tazarotene-d8 is a deuterated form of Tazarotene, a third-generation topical retinoid primarily utilized for treating plaque psoriasis and acne. Tazarotene is known for its selective action on retinoic acid receptors, specifically RAR-γ and RAR-β, leading to significant effects on epidermal keratinocyte proliferation and differentiation. The compound has garnered attention due to its efficacy in managing photoaged skin and its role as a prodrug that converts into the active metabolite, Tazarotenic acid, upon application .
Tazarotene was first approved for medical use in 1997 and is available in various formulations such as creams, gels, and foams. It is synthesized from vitamin A derivatives and has been extensively studied for its pharmacological properties. The deuterated version, Tazarotene-d8, is used in research to trace metabolic pathways and enhance the understanding of the drug's behavior in biological systems .
The synthesis of Tazarotene-d8 involves several key steps that utilize both classical organic reactions and modern synthetic techniques. The process begins with the alkylation of thiophenol anion using dimethylallyl bromide, leading to the formation of a thioether intermediate. This is followed by a Friedel-Crafts cyclization reaction with polyphosphoric acid to form a thiopyran compound. Subsequent acylation with acetyl chloride in the presence of aluminum chloride yields a methyl ketone intermediate.
The synthesis continues with the formation of an enolate from the ketone, which reacts with diethyl chlorophosphate to produce an enol phosphate intermediate. This intermediate undergoes elimination to yield an acetylene compound. Finally, this acetylene reacts with ethyl 6-chloronicotinate through nucleophilic substitution to yield Tazarotene-d8 .
The molecular formula for Tazarotene-d8 is with a molecular weight of 359.51 g/mol. The structure features a complex arrangement that includes a thiophenol-derived ring system and an acetylenic side chain.
The deuterated hydrogen atoms are incorporated into the structure to facilitate studies involving isotopic labeling techniques .
Tazarotene-d8 undergoes similar chemical reactions as its non-deuterated counterpart, including metabolic conversion to Tazarotenic acid. The presence of deuterium allows for more precise tracking during pharmacokinetic studies.
The reactions involving Tazarotene-d8 can be monitored using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC), which help quantify the compound's concentration in biological samples .
Tazarotene-d8 exerts its therapeutic effects by binding selectively to retinoic acid receptors RAR-γ and RAR-β. This binding modulates gene expression related to keratinocyte proliferation and differentiation, ultimately leading to improved skin conditions.
The active metabolite, Tazarotenic acid, binds more than 99% to plasma proteins like albumin, indicating significant systemic retention after topical application. Its pharmacokinetics show an elimination half-life ranging from 16 to 18 hours, allowing sustained therapeutic effects over time .
Tazarotene-d8 is characterized by its solid state at room temperature with specific melting and boiling points that align closely with those of Tazarotene due to structural similarities.
Relevant analyses have shown that the chemical stability and solubility profiles are crucial for formulation development in topical applications .
Tazarotene-d8 is primarily used in scientific research settings, particularly in pharmacokinetic studies aimed at understanding drug metabolism and efficacy. Its isotopic labeling allows researchers to trace metabolic pathways more accurately compared to non-deuterated forms. Additionally, it serves as a reference standard in analytical chemistry for quality control purposes in pharmaceutical formulations .
The deuterium labeling pattern in Tazarotene-d8 is highly specific, with all eight deuterium atoms incorporated at the four methyl groups of the 4,4-dimethylthiochroman ring system. Nuclear magnetic resonance (NMR) and mass spectrometry analyses confirm deuteration exclusively at the two methyl groups attached to the carbon at position 4 of the thiochroman ring. This results in the molecular formula C₂₁H₁₃D₈NO₂S, where the methyl groups appear as -CD₃ rather than -CH₃. The structure preserves the key pharmacophoric elements of tazarotene: the ethynyl linker bridging the pyridine carboxylate and benzothiopyran rings, the ethyl ester moiety, and the sulfur heteroatom within the thiopyran ring system [1] [5].
Table 1: Molecular Characteristics of Tazarotene-d8
Property | Specification |
---|---|
Chemical Formula | C₂₁H₁₃D₈NO₂S |
Molecular Weight | 359.51 g/mol |
Deuterium Positions | Eight deuterium atoms at 4,4-dimethyl groups |
Labeling Pattern | Two -CD₃ groups (4,4-dimethyl-d₈) |
Key Functional Groups | Ethynyl linker, pyridine-3-carboxylate, ethyl ester, thiopyran ring |
CAS Number | 1246815-76-8 |
The deuterium atoms introduce no significant steric alterations due to the identical van der Waals radii of protium (¹H) and deuterium (²H). However, vibrational spectroscopy reveals characteristic shifts in C-D stretching frequencies (2050-2260 cm⁻¹) compared to C-H stretches (2850-2960 cm⁻¹), providing a spectroscopic signature for compound identification. The deuteration pattern is chemically stable under standard laboratory storage conditions (+4°C), with no significant hydrogen-deuterium (H/D) exchange observed in aqueous or biological matrices over relevant experimental timescales [1] [7]. High-performance liquid chromatography (HPLC) purity typically exceeds >95%, ensuring reliability for quantitative bioanalytical applications where isotopic purity is critical to avoid interference from unlabeled compound in mass spectrometric detection [5].
The primary isotopic effect of deuterium substitution in Tazarotene-d8 manifests in altered bond dissociation energies. The C-D bond is stronger than the C-H bond due to deuterium's greater atomic mass, lowering the zero-point vibrational energy. This kinetic isotope effect (KIE) influences metabolic transformations involving cleavage of C-H bonds at the methyl groups, while leaving receptor binding affinity, lipophilicity, and ionization potential largely unaffected. Computational chemistry analyses (e.g., density functional theory calculations) predict minimal impact on the molecule's three-dimensional conformation and electronic distribution, preserving its selective affinity for retinoic acid receptor (RAR) subtypes β and γ [1] [6].
Chromatographic behavior shows subtle but measurable differences: Tazarotene-d8 exhibits marginally increased retention time in reversed-phase ultra-performance liquid chromatography (UPLC) systems compared to non-deuterated tazarotene. This is attributed to deuterium's slightly higher lipophilicity. Using optimized UPLC-QDa (quadrupole detector mass spectrometry) methods with an acetonitrile/water gradient containing 5 mM ammonium acetate, tazarotene-d8 and tazarotene are resolved with baseline separation. The deuterated compound typically elutes approximately 0.2-0.3 minutes later than its protiated counterpart under standardized conditions [3].
Table 2: Comparative Physicochemical Properties of Tazarotene and Tazarotene-d8
Property | Tazarotene | Tazarotene-d8 | Analytical Significance |
---|---|---|---|
Molecular Weight | 351.47 g/mol | 359.51 g/mol | Mass spectrometric differentiation (8 Da shift) |
Retention Time (UPLC) | tR | tR + 0.2-0.3 min | Chromatographic resolution enabling simultaneous quantification |
C-H/C-D Stretch | ~2900 cm⁻¹ | ~2150 cm⁻¹ | FT-IR identification |
Lipophilicity (log P) | ~3.8 (predicted) | ~3.9 (predicted) | Slight increase in membrane permeability |
Receptor Binding (RARγ) | Unaffected | Unaffected | Biological activity preserved |
Mass spectrometry provides the most significant differentiation: Tazarotene-d8 exhibits an m/z shift of +8 in both positive and negative ionization modes. For instance, the protonated molecule [M+H]⁺ appears at m/z 360.51 for Tazarotene-d8 versus m/z 352.47 for tazarotene, enabling unambiguous discrimination in biological matrices. This mass shift is exploited in stable isotope dilution assays (SIDA), where Tazarotene-d8 serves as an internal standard for quantifying both tazarotene and its active metabolite, tazarotenic acid, in complex samples like skin homogenates or plasma. The deuterated internal standard compensates for matrix effects and recovery variations during sample preparation, significantly enhancing analytical accuracy and precision compared to external calibration methods [3].
The development of Tazarotene-d8 addresses critical challenges in retinoid pharmacology, particularly the need to quantify minimal systemic exposure after topical application and to elucidate complex metabolic pathways. Tazarotene itself exhibits low percutaneous absorption (<6% of applied dose) and rapid metabolism via esterase hydrolysis to tazarotenic acid, followed by further oxidation and elimination via urinary and fecal routes. These characteristics necessitate highly sensitive bioanalytical methods to distinguish exogenous compounds from endogenous retinoids at trace concentrations [2] [4]. Tazarotene-d8 serves as an ideal internal standard and tracer due to its near-identical chemical behavior and distinct mass signature.
In transdermal delivery research, Tazarotene-d8 enables simultaneous quantification of drug retention in skin layers and permeation through skin using Franz diffusion cells and mass spectrometric detection. Studies employing porcine skin models (a validated surrogate for human skin) utilize Tazarotene-d8 to establish recovery rates and validate extraction protocols without interference from unlabeled compound or metabolites. This precision is crucial given tazarotene's low aqueous solubility (attributed to its thiochroman ring and ethynyl linker), which complicates formulation development for dermatological or potential osteoarthritis applications [3] [6].
Metabolic studies leverage Tazarotene-d8 to identify and quantify primary and secondary metabolites. Crucially, the deuterium labeling at the 4,4-dimethyl groups impedes cytochrome P450 (CYP)-mediated hydroxylation at these positions—a known metabolic pathway for non-deuterated tazarotene. This "metabolic switching" effect prolongs the elimination half-life of the deuterated molecule relative to the parent drug, providing a mechanistic tool to study the contribution of specific metabolic steps to overall clearance. Research confirms that Tazarotenic acid-d8 (the deuterated active metabolite) shows reduced susceptibility to oxidation by human retinoic acid hydroxylases CYP26A1 and CYP26B1, key enzymes in retinoid catabolism [3] [6].
Table 3: Research Applications and Advantages of Tazarotene-d8
Application Domain | Specific Use | Advantage of Deuterium Label |
---|---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS of tazarotene & tazarotenic acid | Eliminates matrix effects; enables high-precision isotope dilution mass spectrometry |
Transdermal Penetration | Measurement of skin retention/permeation kinetics | Distinguishes applied dose from endogenous retinoids; quantifies localized delivery |
Metabolic Pathway Mapping | Identification of CYP26-mediated oxidation products | KIE reduces metabolism at labeled sites; clarifies dominant metabolic routes |
Formulation Development | Comparison of vehicle effects on skin delivery | Tracks drug without interference from formulation excipients |
Receptor Binding Studies | Competitive binding assays for RAR selectivity | Preserves pharmacological activity while enabling traceability |
Beyond basic quantification, Tazarotene-d8 facilitates advanced pharmacokinetic modeling by serving as an intravenous tracer alongside topical unlabeled tazarotene. This dual-administration approach allows researchers to deconvolute absorption, distribution, metabolism, and excretion (ADME) parameters with unprecedented accuracy. The compound's predictable pharmacokinetic profile—characterized by rapid conversion to Tazarotenic acid-d8 (tmax ~6–12 hours) and short elimination half-life (~1–2 hours for the acid metabolite)—ensures no significant accumulation occurs, aligning with the favorable safety profile of the parent drug [2] [6]. This metabolic stability at labeled positions, combined with minimal systemic exposure after topical application, underscores Tazarotene-d8's role in de-risking retinoid development programs and optimizing therapeutic indices for novel formulations targeting dermatological and musculoskeletal conditions [3] [4].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9